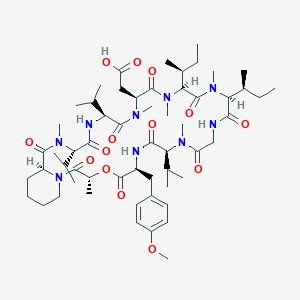
2H-1,2,3-Triazole-2-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3-Triazole-2-ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of triazole derivatives and is characterized by its ability to act as a ligand for metal ions. In
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Structure of N-(3-Methyl-5-phenyl-3,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide : This study discusses the synthesis of 1,2,4-triazole derivatives and their potential in forming transition-metal complexes with specific magnetic properties. These complexes have applications in molecular-based memory devices, displays, and optical switches (Şahin et al., 2008).
Agricultural and Medicinal Chemistry
- Selective Generation of (1H‐1,2,4‐Triazol‐1‐yl)methyl Carbanion and Condensation with Carbonyl Compounds : The study highlights the interest in 2-(1H-1,2,4-triazol-1-yl)ethanols in agricultural and medicinal chemistry, particularly for their herbicidal and antifungal activities. A method to access these substituted triazoles has been developed for various applications (Lassalas et al., 2017).
Heterocyclic Compounds in Pharmaceutical Applications
- Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole Derivatives: A Patent Review (2008 – 2011) : This review discusses the importance of triazoles in drug development due to their diverse biological activities and structural variations. It covers patents for triazole derivatives, including their applications in treating various diseases and the need for new, efficient preparations considering green chemistry and sustainability (Ferreira et al., 2013).
Supramolecular and Coordination Chemistry
- Beyond Click Chemistry - Supramolecular Interactions of 1,2,3-Triazoles : This paper reviews the diverse supramolecular interactions of 1,2,3-triazoles. The nitrogen-rich triazole is used in various applications such as anion recognition, catalysis, and photochemistry, highlighting its versatility beyond click chemistry (Schulze & Schubert, 2014).
Novel Heterocycles Synthesis
- Synthesis of Novel Heterocycles Using 1,2,3‐triazole‐4‐carbohydrazides as Precursors : This research focuses on creating various heterocyclic ring systems containing 1,2,3‐triazole, demonstrating the compound's importance in developing new chemical entities with potential applications in various fields (Mohamed et al., 2020).
Crystal Structure Studies
- Crystal Structure of Bis(1-benzyl-1H-1,2,4-triazole) Perchloric Acid Monosolvate : This study provides insights into the crystal structure of a triazole compound, contributing to the understanding of molecular interactions and potential applications in material science (Qin et al., 2014).
Chemical Solubility Studies
- Solubility of 1H-1,2,4-triazole in Various Solvents : This paper examines the solubility of 1H-1,2,4-triazole in different solvents, providing crucial data for its use in various chemical processes and formulations (Wang et al., 2007).
Antifungal Activity
- Synthesis, Antifungal Activity, and Docking Study of Some New 1,2,4‐triazole Analogs : This study presents the synthesis of 1,2,4-triazole analogs and their evaluation for antifungal activities, demonstrating the compound's potential in developing new antimicrobial agents (Sangshetti et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 2H-1,2,3-Triazole-2-ethanol are likely to be biomolecular targets . The 1,2,3-triazole ring is known for its ability to form hydrogen bonding and bipolar interactions, which allows it to interact with these targets . This interaction can lead to various biological activities, including antiviral activity .
Mode of Action
The mode of action of this compound involves its interaction with its biomolecular targets. The 1,2,3-triazole ring is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with its targets . This interaction can lead to changes in the function of the targets, resulting in the observed biological activities.
Biochemical Pathways
It is known that 1,2,3-triazoles can have a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . Therefore, it is likely that multiple pathways are affected by this compound.
Pharmacokinetics
The 1,2,3-triazole ring is known for its stability in both acidic and basic conditions , which suggests that it may have good bioavailability. Additionally, the ability of the 1,2,3-triazole ring to form hydrogen bonds and bipolar interactions could potentially enhance its absorption and distribution within the body .
Result of Action
The result of the action of this compound is likely to be dependent on the specific targets and pathways it affects. Given its potential antiviral activity , it may inhibit the replication cycle of viruses, allowing the body to eliminate them more easily. Additionally, if it interacts with targets involved in inflammation or platelet aggregation, it could potentially have anti-inflammatory or antiplatelet effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability of the 1,2,3-triazole ring and its ability to interact with its targets . Additionally, factors such as temperature and the presence of other substances could potentially influence its efficacy and stability.
Safety and Hazards
While the specific safety and hazards for 2H-1,2,3-Triazole-2-ethanol were not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
2H-1,2,3-Triazole-2-ethanol, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The 1,2,3-triazole ring interacts with the amino acids present in the active site of various enzymes and receptors, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction .
Cellular Effects
These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The rate of inhibition reveals that the activity of the compounds is relatively better when electron donating groups are introduced at specific positions of the benzene ring connected to the amide bond .
Temporal Effects in Laboratory Settings
It is known that triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature , suggesting that this compound may exhibit similar stability.
Metabolic Pathways
Given the broad range of biological activities of triazoles, it is likely that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
properties
IUPAC Name |
2-(triazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-4-3-7-5-1-2-6-7/h1-2,8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSPTGFCIPYFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435549 |
Source


|
| Record name | 2H-1,2,3-Triazole-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146984-27-2 |
Source


|
| Record name | 2H-1,2,3-Triazole-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)







